molecular formula C14H16Cl2O3 B1327852 Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate CAS No. 898776-76-6

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate

Cat. No. B1327852
M. Wt: 303.2 g/mol
InChI Key: FYTFCGZSFPKBTC-UHFFFAOYSA-N
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Description

Compounds with similar structures, such as 3,4-Dichlorophenethylamine , are often used as building blocks in organic synthesis . They can be obtained by reacting 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 .


Synthesis Analysis

Protodeboronation of pinacol boronic esters has been reported as a method to synthesize similar compounds . This process involves a radical approach and can be paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various techniques. For example, GC–MS analysis and molecular docking studies have been used to identify the effects of similar compounds on target proteins .


Chemical Reactions Analysis

The Mitsunobu reaction has been identified as a potential chemical reaction involving similar compounds . This reaction involves the use of ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 3,4-Dichlorophenethylamine has a refractive index of 1.567, a boiling point of 280 °C, and a density of 1.268 g/mL at 25 °C .

Scientific Research Applications

1. Synthesis and Chemical Applications

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate and related compounds have been utilized in various synthetic chemical processes. For instance, the regioselective chlorination of ethyl esters related to this compound has been achieved, providing a pathway for the synthesis of key compounds in biotin (vitamin H) production (Zav’yalov et al., 2006). Additionally, studies have explored the reduction of alkyl 6-chloro-3-oxohexanoates, including the ethyl ester variant, using bakers' yeast, leading to the synthesis of important biochemical compounds like (R)-(+)-α-lipoic acid (Gopalan & Jacobs, 1990).

2. Advanced Oxidation Processes in Wastewater Treatment

Research has also focused on the role of similar compounds in advanced oxidation processes for wastewater treatment. For example, the degradation of 2,4-dichlorophenoxyacetic acid using Fe3+/H2O2 and Fe3+/H2O2/UV processes led to the identification of transient products, including compounds related to ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate (Sun & Pignatello, 1993).

3. Synthesis of Laser Active Complexes

Additionally, this compound and its derivatives have been used in the synthesis of laser-active cyanopyrromethene–BF2 complexes, highlighting its potential in advanced materials science (Sathyamoorthi et al., 1994).

4. Pharmaceutical and Biomedical Research

In the pharmaceutical and biomedical fields, derivatives of Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate have been explored. For example, a novel class of sigma receptor ligands, which include derivatives of this compound, has been synthesized and evaluated for their binding affinity, indicating potential therapeutic applications (de Costa et al., 1992).

5. Materials Science and Dye Applications

In the realm of materials science, research has been conducted on the complexation of disperse dyes derived from thiophene with various metals, using derivatives of Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate. This study highlights its application in the dyeing of polyester and nylon fabrics, demonstrating the compound's versatility in industrial applications (Abolude et al., 2021).

Safety And Hazards

Safety data sheets provide information about the potential hazards of similar compounds. For example, 2,4-Dichlorophenol is classified as acutely toxic if swallowed or in contact with skin, and it causes severe skin burns and eye damage .

properties

IUPAC Name

ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYTFCGZSFPKBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645690
Record name Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate

CAS RN

898776-76-6
Record name Ethyl 3,4-dichloro-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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